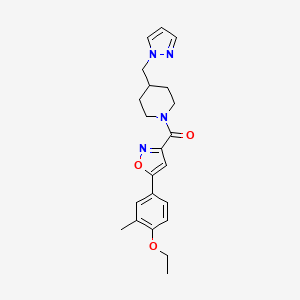

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-(4-ethoxy-3-methylphenyl)isoxazol-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a compound typically includes its molecular formula, structure, and the types of atoms it contains. The compound you mentioned contains several functional groups, including a pyrazole ring, a piperidine ring, and an isoxazole ring.

Synthesis Analysis

Synthesis analysis involves studying how the compound is made. This can include the types of reactions used, the starting materials, the reaction conditions, and the overall yield of the process.Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in the compound. This can be done using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This can include studying its reactivity, the types of reactions it undergoes, and the products of these reactions.Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación

- Scientific Field: Oncology

- Summary of Application : Pralsetinib (BLU-667) is a highly efficient, selective RET (c-RET) inhibitor . It has effective inhibitory effects on some common RET (c-RET) oncogenic mutations .

- Methods of Application/Experimental Procedures : The compound is typically administered orally. It is used in preclinical and clinical trials to evaluate its efficacy in inhibiting RET-driven cancers .

- Results/Outcomes : In vitro, BLU-667 can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of RET-mutated cell lines compared to other multi-kinase inhibitors . In vivo, BLU-667 can effectively inhibit xenograft tumors driven by various RET mutations and fusions in NSCLC and thyroid cancer, without inhibiting VEGFR2 .

- Scientific Field: Oncology

- Summary of Application : Pralsetinib (BLU-667) is a highly efficient, selective RET (c-RET) inhibitor . It has effective inhibitory effects on some common RET (c-RET) oncogenic mutations .

- Methods of Application/Experimental Procedures : The compound is typically administered orally. It is used in preclinical and clinical trials to evaluate its efficacy in inhibiting RET-driven cancers .

- Results/Outcomes : In vitro, BLU-667 can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of RET-mutated cell lines compared to other multi-kinase inhibitors . In vivo, BLU-667 can effectively inhibit xenograft tumors driven by various RET mutations and fusions in NSCLC and thyroid cancer, without inhibiting VEGFR2 .

- Scientific Field: Oncology

- Summary of Application : Pralsetinib (BLU-667) is a highly efficient, selective RET (c-RET) inhibitor . It has effective inhibitory effects on some common RET (c-RET) oncogenic mutations .

- Methods of Application/Experimental Procedures : The compound is typically administered orally. It is used in preclinical and clinical trials to evaluate its efficacy in inhibiting RET-driven cancers .

- Results/Outcomes : In vitro, BLU-667 can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of RET-mutated cell lines compared to other multi-kinase inhibitors . In vivo, BLU-667 can effectively inhibit xenograft tumors driven by various RET mutations and fusions in NSCLC and thyroid cancer, without inhibiting VEGFR2 .

Safety And Hazards

Safety and hazard analysis involves studying the potential risks associated with the compound. This can include its toxicity, flammability, and environmental impact.

Direcciones Futuras

Future directions could involve further studies to better understand the compound’s properties, potential applications (such as in medicine or industry), and ways to improve its synthesis.

Please note that without specific information on the compound, these are general descriptions of what each type of analysis could involve. For detailed information, specific studies on the compound would need to be consulted.

Propiedades

IUPAC Name |

[5-(4-ethoxy-3-methylphenyl)-1,2-oxazol-3-yl]-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-3-28-20-6-5-18(13-16(20)2)21-14-19(24-29-21)22(27)25-11-7-17(8-12-25)15-26-10-4-9-23-26/h4-6,9-10,13-14,17H,3,7-8,11-12,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWNSBUQSQDFIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N3CCC(CC3)CN4C=CC=N4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-(4-ethoxy-3-methylphenyl)isoxazol-3-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole](/img/structure/B2365381.png)

(prop-2-yn-1-yl)amine](/img/structure/B2365384.png)

![4-Methyl-2-[(2-methylphenyl)formamido]pentanoic acid](/img/structure/B2365388.png)

![2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid](/img/structure/B2365389.png)

![4-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine hydrochloride](/img/structure/B2365395.png)

![3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2365396.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2365397.png)